N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c24-17-8-6-15(7-9-17)19-10-11-21(28)27(26-19)13-3-12-25-22(29)18-14-16-4-1-2-5-20(16)31-23(18)30/h1-2,4-11,14H,3,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLHREWFPKKJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes current research findings, including data tables and case studies, to provide an authoritative overview of its biological activity.
Compound Overview
Chemical Structure and Properties
The compound features a pyridazinone core, a chlorophenyl group, and a chromene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN4O2 |
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide |
| InChI Key | JVZGQNZCGODJSB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The structural features allow it to potentially inhibit or modulate the activity of these targets, influencing various biochemical pathways including signal transduction and metabolic processes.
Anticancer Activity
Research indicates that derivatives of the pyridazine structure, similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar scaffolds can inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), a target associated with various cancers including breast cancer and neuroblastoma .
Case Study: GSK-3β Inhibition
In a study involving virtual screening of small molecules, a related compound demonstrated an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells, indicating strong inhibitory activity .
Anti-inflammatory Potential
Pyridazine derivatives have also been evaluated for their anti-inflammatory properties. Certain compounds have shown selective inhibition of COX-2 enzymes, which are implicated in inflammatory processes. This suggests that this compound may possess similar anti-inflammatory effects due to its structural similarities with known COX inhibitors .
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Anticancer | Inhibits GSK-3β; IC50 = 1.6 μM in neuroblastoma cells |
| Anti-inflammatory | Potential COX-2 inhibition observed in related compounds |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazinone core via cyclization of 4-chlorophenyl-substituted precursors under acidic conditions (e.g., HCl or H₂SO₄ catalysis in ethanol or acetic acid) .
- Step 2: Introduction of the propyl linker through nucleophilic substitution or alkylation reactions, ensuring pH control (6–8) to avoid side reactions .
- Step 3: Coupling with the chromene-3-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Critical Parameters: Solvent polarity, temperature (60–80°C), and catalyst selection significantly impact yield (50–75%) and purity (>95% by HPLC) .
Q. How can spectroscopic and chromatographic methods be used to characterize this compound?
- NMR (¹H/¹³C): Key signals include the pyridazinone carbonyl (δ ~165 ppm in ¹³C), chromene lactone (δ ~160 ppm), and aromatic protons (δ 7.2–8.1 ppm for 4-chlorophenyl) .
- HPLC-MS: Retention time (RT) and molecular ion ([M+H]⁺) confirm purity and identity. Use C18 columns with acetonitrile/water gradients (0.1% formic acid) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., lactone-pyridazinone interactions) .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of the pyridazinone and chromene lactone moieties under varying pH and temperature?
- Pyridazinone Ring: Susceptible to hydrolysis under alkaline conditions (pH >9), leading to ring-opening via nucleophilic attack at the carbonyl group. Kinetic studies show a half-life of <2 hours at pH 10 .
- Chromene Lactone: Undergoes reversible ring-opening in acidic media (pH <4), forming a carboxylic acid intermediate. Stabilized by electron-withdrawing groups (e.g., 4-chlorophenyl) via resonance .
Methodological Insight: Use pH-dependent UV-Vis spectroscopy (λmax shifts from 270 nm to 310 nm in acidic conditions) to monitor degradation .
Q. How can researchers design assays to evaluate the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?
- Enzyme Inhibition (e.g., Kinases):
- Assay Design: Use fluorescence-based ATPase assays (IC₅₀ determination) with recombinant enzymes. Include controls for non-specific binding (e.g., staurosporine as a reference inhibitor) .
- Data Interpretation: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and validate with SPR (surface plasmon resonance) for binding kinetics .
- Antimicrobial Testing:
- MIC Assays: Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note reduced activity in high-serum conditions due to protein binding .
Q. How should contradictory data on biological activity across studies be resolved?
- Case Example: Discrepancies in reported IC₅₀ values (e.g., 2 µM vs. 10 µM for kinase X) may arise from:
- Assay Conditions: Differences in ATP concentration (1 mM vs. 100 µM) or incubation time .
- Compound Purity: Verify via HPLC and LC-MS; impurities >5% can skew results .
- Resolution: Conduct side-by-side assays under standardized conditions and use orthogonal methods (e.g., thermal shift assays) .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on the chlorophenyl group’s hydrophobic interactions and chromene’s hydrogen-bonding capacity .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.7) .
Q. How can low yields during the final coupling step be troubleshooted?
- Common Issues:
- Poor Solubility: Switch to DMSO/THF mixtures to enhance reactant solubility .
- Side Reactions: Add molecular sieves to scavenge water or use inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Optimization: Employ microwave-assisted synthesis (80°C, 20 minutes) to improve reaction efficiency .
Q. What methodologies are recommended for studying the compound’s metabolic stability in vitro?
- Liver Microsome Assays: Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍int₎) using the half-life method .
- Metabolite Identification: Use high-resolution MS (HRMS) to detect hydroxylated or demethylated products. Compare fragmentation patterns with synthetic standards .
Data Contradiction Analysis
Example: Conflicting reports on cytotoxicity (e.g., IC₅₀ of 5 µM vs. 50 µM in cancer cells).
- Potential Causes:
- Cell line variability (e.g., p53 status in HeLa vs. MCF-7).
- Serum concentration in media (e.g., 10% FBS vs. serum-free conditions) .
- Resolution: Re-test in isogenic cell lines and standardize assay conditions (e.g., 72-hour exposure, Alamar Blue endpoint) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
